N,N-dibutylcyclohex-2-en-1-amine
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Overview
Description
N,N-dibutylcyclohex-2-en-1-amine: is an organic compound with the molecular formula C14H27N It is a secondary amine where the nitrogen atom is bonded to two butyl groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N,N-dibutylcyclohex-2-en-1-amine is through reductive amination.
Amination of Cyclohexene Derivatives: Another method involves the direct amination of cyclohexene derivatives using dibutylamine under high-pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibutylcyclohex-2-en-1-amine can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-dibutylcyclohexan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dibutylcyclohex-2-en-1-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes .
Biology: In biological research, it is studied for its potential as a precursor to bioactive compounds and its interactions with biological macromolecules .
Medicine: The compound is investigated for its potential pharmacological properties, including its role as an intermediate in the synthesis of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N,N-dibutylcyclohex-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
N,N-dibutylcyclohexan-1-amine: Similar structure but lacks the double bond in the cyclohexene ring.
N,N-dibutylcyclohex-3-en-1-amine: Similar structure but with the double bond at a different position in the cyclohexene ring.
Properties
CAS No. |
46413-40-5 |
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Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N,N-dibutylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C14H27N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h8,10,14H,3-7,9,11-13H2,1-2H3 |
InChI Key |
LUWVAWLFQADWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1CCCC=C1 |
Origin of Product |
United States |
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